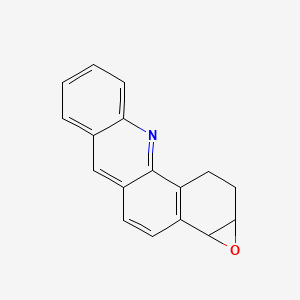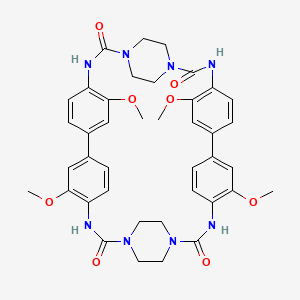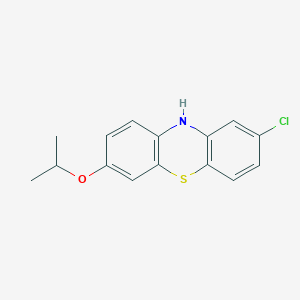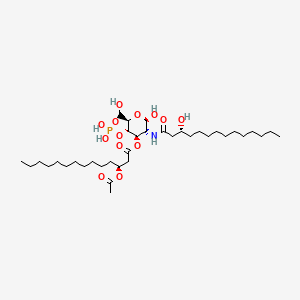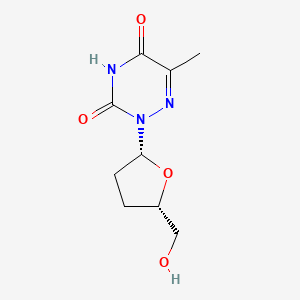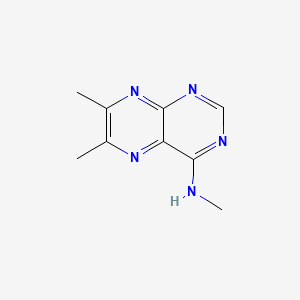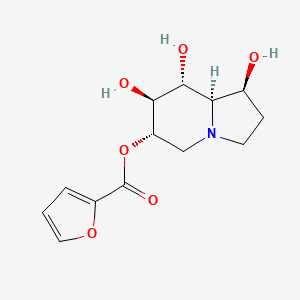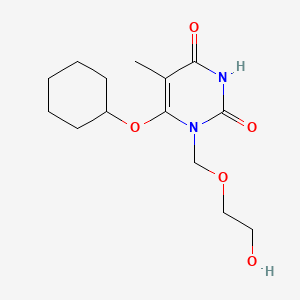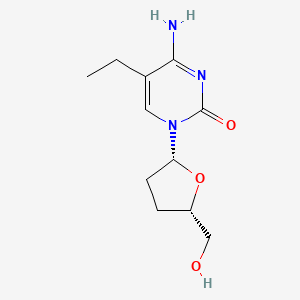
Cytidine, 2',3'-dideoxy-5-ethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cytidine, 2’,3’-dideoxy-5-ethyl- is a synthetic nucleoside analogue. It is structurally similar to cytidine, a naturally occurring nucleoside, but lacks hydroxyl groups at the 2’ and 3’ positions and has an ethyl group at the 5’ position. This modification imparts unique properties to the compound, making it useful in various scientific and medical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine, 2’,3’-dideoxy-5-ethyl- typically involves the selective removal of hydroxyl groups from cytidine followed by the introduction of an ethyl group at the 5’ position. Common synthetic routes include:
Deoxygenation: The hydroxyl groups at the 2’ and 3’ positions are removed using reagents such as tributyltin hydride and azobisisobutyronitrile (AIBN).
Ethylation: The ethyl group is introduced at the 5’ position using ethylating agents like ethyl iodide in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of Cytidine, 2’,3’-dideoxy-5-ethyl- follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the deoxygenation and ethylation reactions.
Purification: The product is purified using techniques such as crystallization and chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
Cytidine, 2’,3’-dideoxy-5-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) are used under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of Cytidine, 2’,3’-dideoxy-5-ethyl-.
科学研究应用
Cytidine, 2’,3’-dideoxy-5-ethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
作用机制
The mechanism of action of Cytidine, 2’,3’-dideoxy-5-ethyl- involves its incorporation into nucleic acids, where it acts as a chain terminator. This prevents the elongation of nucleic acid chains, thereby inhibiting viral replication or cancer cell proliferation. The compound targets enzymes such as reverse transcriptase and DNA polymerase, disrupting their normal function.
相似化合物的比较
Similar Compounds
Cytidine, 2’,3’-dideoxy-5-fluoro-: Similar structure but with a fluorine atom at the 5’ position.
Cytidine, 2’,3’-dideoxy-5-methyl-: Similar structure but with a methyl group at the 5’ position.
Cytidine, 2’,3’-dideoxy-5-ethyl-3’-fluoro-: Similar structure but with both an ethyl group at the 5’ position and a fluorine atom at the 3’ position.
Uniqueness
Cytidine, 2’,3’-dideoxy-5-ethyl- is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its ethyl group at the 5’ position enhances its stability and alters its interaction with enzymes, making it a valuable tool in research and potential therapeutic applications.
属性
CAS 编号 |
192572-12-6 |
|---|---|
分子式 |
C11H17N3O3 |
分子量 |
239.27 g/mol |
IUPAC 名称 |
4-amino-5-ethyl-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C11H17N3O3/c1-2-7-5-14(11(16)13-10(7)12)9-4-3-8(6-15)17-9/h5,8-9,15H,2-4,6H2,1H3,(H2,12,13,16)/t8-,9+/m0/s1 |
InChI 键 |
IADVHAUOJNFDIQ-DTWKUNHWSA-N |
手性 SMILES |
CCC1=CN(C(=O)N=C1N)[C@H]2CC[C@H](O2)CO |
规范 SMILES |
CCC1=CN(C(=O)N=C1N)C2CCC(O2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



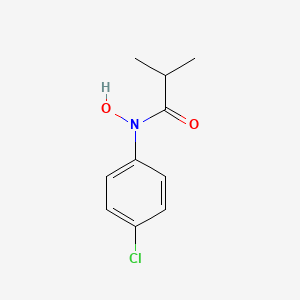
![strontium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B12799717.png)
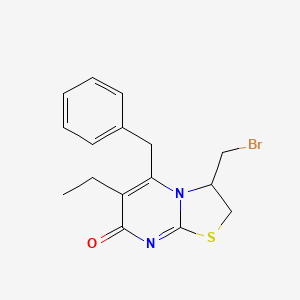
![4-[1-(4-dimethylaminophenyl)-2-phenyl-ethenyl]-N,N-dimethyl-aniline](/img/structure/B12799726.png)
